N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a thiophene sulfonyl group, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes . This method allows for the efficient construction of the benzo[b]thiophene core. The piperidine carboxamide moiety can be introduced through subsequent amide coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[b]thiophene moieties can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromine in acetic acid or chlorine in chloroform at ambient temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials and functional supramolecular chemistry.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene and thiophene sulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperidine carboxamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide and exhibit similar photophysical properties.
Dithieno[3,2-b2′,3′-d]thiophene derivatives: These compounds are also used in organic electronic materials and share the thiophene core structure.
Uniqueness
This compound is unique due to its combination of a benzo[b]thiophene moiety with a thiophene sulfonyl group and a piperidine carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c21-18(19-14-6-7-16-13(12-14)8-11-24-16)15-4-1-2-9-20(15)26(22,23)17-5-3-10-25-17/h3,5-8,10-12,15H,1-2,4,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVJCAXGASJDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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